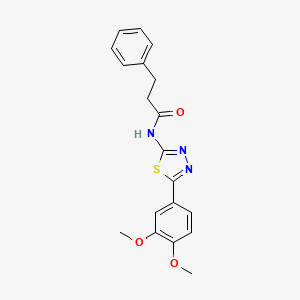
Methylenecyclodecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methylenecyclodecane is a cycloalkane compound characterized by a ten-membered carbon ring with a methylene group attached This compound falls under the category of cycloalkanes, which are saturated hydrocarbons containing carbon atoms arranged in a ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
Methylenecyclodecane can be synthesized through several methods. One common approach involves the Wittig reaction, where a phosphonium ylide reacts with a carbonyl compound to form the desired this compound. Another method involves the use of Tebbe’s reagent, which facilitates the conversion of cyclodecanone to this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. These methods often utilize advanced catalytic systems and optimized reaction conditions to achieve efficient synthesis. The specific details of industrial production methods may vary depending on the manufacturer and the intended application of the compound.
Chemical Reactions Analysis
Types of Reactions
Methylenecyclodecane undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids under specific conditions.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: Substitution reactions involve the replacement of hydrogen atoms with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2) under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield cyclodecanone or cyclodecanoic acid, while reduction can produce cyclodecanol.
Scientific Research Applications
Methylenecyclodecane has a wide range of applications in scientific research, including:
Chemistry: It serves as a precursor for the synthesis of various organic compounds and intermediates.
Biology: this compound is used in studies involving the structural analysis of cycloalkanes and their interactions with biological molecules.
Medicine: Research on this compound explores its potential therapeutic properties and its role in drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methylenecyclodecane involves its interaction with molecular targets and pathways within biological systems. The compound can modulate various biochemical processes, including enzyme activity and receptor binding. The specific molecular targets and pathways depend on the context of its application and the nature of the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Methylenecyclodecane can be compared with other cycloalkanes, such as:
- Cyclopropane
- Cyclobutane
- Cyclopentane
- Cyclohexane
- Cyclooctane
Uniqueness
This compound is unique due to its ten-membered ring structure, which imparts distinct chemical and physical properties. Compared to smaller cycloalkanes, this compound exhibits lower ring strain and greater stability. Its larger ring size also allows for more diverse chemical modifications and applications .
Properties
CAS No. |
3817-57-0 |
|---|---|
Molecular Formula |
C11H20 |
Molecular Weight |
152.28 g/mol |
IUPAC Name |
methylidenecyclodecane |
InChI |
InChI=1S/C11H20/c1-11-9-7-5-3-2-4-6-8-10-11/h1-10H2 |
InChI Key |
DHNLLZWVLDZCFD-UHFFFAOYSA-N |
Canonical SMILES |
C=C1CCCCCCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


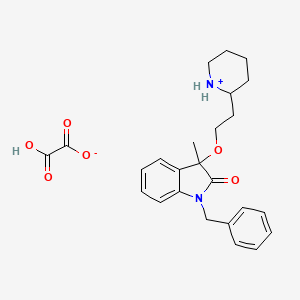
![[2-[(5-Methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl] 3,4-dimethylbenzoate](/img/structure/B14164305.png)
![[4-(2,3-dimethylphenyl)piperazin-1-yl]-(5-fluoro-1H-indol-2-yl)methanone](/img/structure/B14164319.png)
![5-[C-(4-fluorophenyl)-N-[2-(5-phenylmethoxy-1H-indol-3-yl)ethyl]carbonimidoyl]-1,3-diphenyl-1,3-diazinane-2,4,6-trione](/img/structure/B14164324.png)
![N-(1-benzyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)decanamide](/img/structure/B14164326.png)
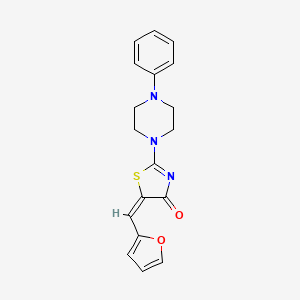
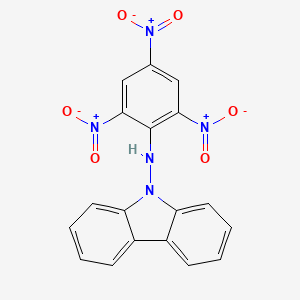
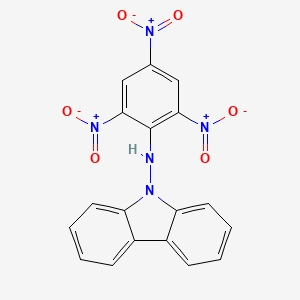
![8-Azabicyclo[3.2.1]octane-8-carboxylic acid, 3-[3-(1H-indazol-4-yl)-2-(4-pyridinyl)pyrazolo[1,5-a]pyrimidin-7-yl]-, ethyl ester](/img/structure/B14164354.png)
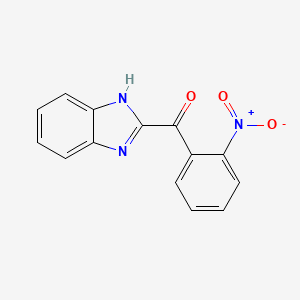
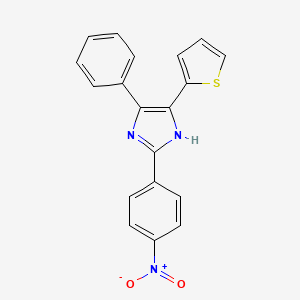
![[1,6,7-Trihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] tetradecanoate](/img/structure/B14164385.png)
